Flavodic Acid

Description

Contextualization of Flavodic Acid as a Synthetic Flavonoid Derivative

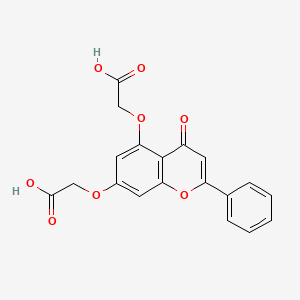

This compound, chemically known as 2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid, is a distinct entity within the vast family of flavonoids. ncats.io Unlike the thousands of flavonoids found in plants, this compound is a product of chemical synthesis. ncats.io Its structure is based on the characteristic flavone (B191248) backbone (2-phenylchromen-4-one), which is evident in its IUPAC name. The key feature that distinguishes it as a synthetic derivative is the presence of two carboxymethoxy groups attached to the flavone core at the 5 and 7 positions. This specific structural modification is not typical of flavonoids biosynthesized in nature.

The synthetic origin of this compound allows for its production with high purity and consistency, which is a significant advantage in research settings. This eliminates the variability often associated with natural extracts, enabling more precise and reproducible experimental outcomes. Its classification as a flavone is based on the C2-C3 double bond and the ketone group at the C4 position of its central heterocyclic ring. ncats.io

Significance of Flavonoid-Based Chemical Compounds in Academic Inquiry

Flavonoid-based compounds, both natural and synthetic, are of immense interest to the scientific community due to their wide array of biological activities. dss.go.th These polyphenolic compounds are known to play crucial roles in plant physiology and have been extensively studied for their potential health benefits in humans. mdpi.com The academic inquiry into flavonoids is driven by their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer activities. dss.go.th

Synthetic flavonoids like this compound are particularly significant for several reasons. They allow for the systematic exploration of structure-activity relationships, where researchers can modify specific parts of the flavonoid molecule and observe the resulting changes in biological effects. This approach is fundamental in medicinal chemistry for designing new therapeutic agents with enhanced potency and selectivity. Furthermore, synthetic derivatives can be designed to overcome some of the limitations of natural flavonoids, such as poor solubility or bioavailability, thereby improving their potential for research and therapeutic applications. ncats.io

Historical Development of this compound in Research Landscape

The history of this compound is primarily linked to its sodium salt, Sodium Flavodate. This synthetic, water-soluble derivative of natural flavonoids was developed by the Italian pharmaceutical company Farmaceutici LIRCA. drugfuture.com Marketed under the trade name Pericel, Sodium Flavodate was investigated for its effects on the vascular system. ncats.iodrugfuture.com

Early research, notably documented in the 1980s, focused on its ability to reduce capillary fragility and permeability. ncats.iodrugfuture.com A key publication from 1982 detailed a high-performance liquid chromatography (HPLC) method for the determination of sodium flavodate in bodily fluids, which was applied to clinical pharmacokinetic studies in humans. drugfuture.com This indicates that the compound had reached a stage of clinical investigation. The development of Pericel highlights a period of pharmacological interest in synthetic flavonoids for the treatment of venous insufficiency and related capillary disorders.

More recently, interest in this compound has re-emerged in different scientific contexts. Isomers of this compound have been tentatively identified in bioprocessed hempseed, suggesting that similar structures may be present in complex biological matrices. Furthermore, contemporary in-silico studies have explored the potential of this compound as an antimalarial and anti-protozoal agent, with research suggesting it may act as an inhibitor of Plasmodium falciparum dihydrofolate reductase. This recent research indicates a shift in the investigational focus for this compound, from its initial application in vascular health to its potential role in infectious diseases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

37470-13-6 |

|---|---|

Molecular Formula |

C19H14O8 |

Molecular Weight |

370.3 g/mol |

IUPAC Name |

2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid |

InChI |

InChI=1S/C19H14O8/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) |

InChI Key |

IGCSSLDDCHLXGL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |

Other CAS No. |

37470-13-6 |

Related CAS |

13358-62-8 (di-hydrochloride salt) |

Synonyms |

2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone 2-phenyl-gamma-benzopyrone-5,7-dioxyacetate flavodic acid flavodic acid sodium salt flavodic acid, disodium salt Intercyton Pericel |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Flavodic Acid

Synthetic Pathways for Flavodic Acid Production

The primary synthetic route to this compound, chemically known as 2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid, originates from the natural flavonoid, chrysin (B1683763) (5,7-dihydroxyflavone). The synthesis involves the etherification of the hydroxyl groups at the C5 and C7 positions of the chrysin backbone. This reaction is a variation of the Williamson ether synthesis.

A plausible and commonly employed laboratory-scale synthesis would proceed as follows:

Deprotonation of Chrysin: Chrysin is treated with a suitable base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetone.

Nucleophilic Substitution: The resulting diphenoxide of chrysin then acts as a nucleophile, attacking an haloacetic acid derivative, typically ethyl bromoacetate (B1195939) or chloroacetic acid. This results in the formation of ether linkages at the C5 and C7 positions.

Hydrolysis: If an ester of haloacetic acid was used, a subsequent hydrolysis step, often under basic conditions (e.g., with sodium hydroxide) followed by acidification, is necessary to convert the ester groups into the final carboxylic acid functionalities of this compound.

The reaction conditions, such as temperature and reaction time, would be optimized to ensure complete disubstitution and minimize side reactions.

Several classical methods are established for the synthesis of the flavone (B191248) backbone itself, which is the core structure of chrysin. These methods are foundational for producing the precursor necessary for this compound synthesis. innovareacademics.inbiomedres.us

| Synthetic Method for Flavone Core | Description | Key Reactants |

| Allan-Robinson Reaction | This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones. nih.govpreprints.org | o-hydroxyaryl ketone, aromatic anhydride |

| Baker-Venkataraman Rearrangement | A 2-acetoxyacetophenone is treated with a base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield a flavone. innovareacademics.innih.gov | 2-acetoxyacetophenone, base, acid |

| Kostanecki Reaction | This reaction combines an o-hydroxyaryl ketone with an aromatic acid anhydride and its corresponding salt to produce flavones. nih.gov | o-hydroxyaryl ketone, aromatic acid anhydride, salt of the aromatic acid |

Methodologies for Derivatization of this compound

Derivatization of this compound can be approached by modifying its existing functional groups—the two carboxylic acid moieties and the core flavone structure. These modifications can be used to alter its physicochemical properties or to attach other molecular entities.

Structural Modification Strategies for Enhanced Research Utility

Structural modifications of flavonoids, including this compound, are often pursued to enhance properties like solubility, bioavailability, and biological activity. researchgate.netnih.gov Common strategies applicable to this compound include:

Esterification: The carboxylic acid groups of this compound can be converted to esters. This is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst. Esterification can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Amidation: The carboxylic acid groups can also be converted to amides by reaction with amines, often using a coupling agent. This introduces new functional groups and can significantly alter the molecule's hydrogen bonding capabilities and biological interactions.

Hydroxylation and Methoxylation: While this compound itself lacks free hydroxyl groups on the flavone core (as they are etherified), modifications to the phenyl ring (B ring) could be envisioned, although this would represent a synthesis of an analogue rather than a direct derivatization. In flavonoids more generally, hydroxylation and methoxylation patterns are key determinants of biological activity. tamu.edutandfonline.com

Synthesis of this compound Isomers and Analogues

The synthesis of isomers and analogues of this compound can provide valuable insights into structure-activity relationships.

Isomers: Positional isomers could be synthesized by starting with a different dihydroxyflavone precursor instead of chrysin. For example, using a flavone with hydroxyl groups at different positions on the A-ring would result in a structural isomer of this compound.

Analogues: Analogues can be created by several means:

Varying the Phenyl Ring (B-ring) Substitution: The synthesis can start from a substituted benzaldehyde (B42025) in the initial steps of forming the flavone core. This would lead to this compound analogues with substituents on the B-ring.

Modifying the Ether Linker: Instead of carboxymethoxy groups, longer or different acidic chains could be attached to the chrysin core. For example, using 3-bromopropionic acid instead of bromoacetic acid would yield an analogue with propanoic acid side chains.

Heterocyclic Analogues: The phenyl B-ring could be replaced with a heterocyclic ring to explore a wider chemical space. mdpi.com

The synthesis of various flavonoid analogues has been explored to create libraries of compounds for screening biological activities. mdpi.com

Targeted Functionalization for Specific Molecular Probes

To study the mechanism of action and identify cellular targets of this compound, it can be functionalized to create molecular probes. This often involves introducing a reporter group or a reactive group for binding to target proteins.

Attachment of Fluorescent Dyes: A fluorescent tag could be attached to one of the carboxylic acid groups via an amide or ester linkage. This allows for the visualization of the compound's distribution in cells and tissues. nih.gov

Biotinylation: Biotin (B1667282) can be conjugated to this compound. The high affinity of biotin for avidin (B1170675) or streptavidin can then be used to isolate binding partners of the molecule from cell lysates.

Introduction of Photoaffinity Labels: A photoreactive group, such as an azide (B81097) or a benzophenone, can be incorporated into the structure. Upon photoactivation, this group forms a covalent bond with nearby molecules, allowing for the identification of direct binding partners. researchgate.netnih.gov

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

While the final etherification step to produce this compound from chrysin is a standard chemical synthesis, chemoenzymatic and biocatalytic methods can be employed in the synthesis of the flavone precursor, chrysin, or in the modification of the this compound molecule.

Biocatalytic Synthesis of the Flavone Core: The biosynthesis of flavonoids in plants involves a series of enzymatic reactions. nih.gov Recombinant microorganisms expressing these enzymes can be used to produce the flavone backbone. For example, enzymes like chalcone (B49325) synthase and chalcone isomerase are key in forming the flavanone (B1672756) precursor to flavones. nih.govbiotech-asia.org Some prokaryotic P450 enzymes have been shown to function as flavone synthases, converting flavanones to flavones. researchgate.net

Enzymatic Derivatization: Enzymes such as lipases could potentially be used for the regioselective esterification or hydrolysis of this compound derivatives. Glycosyltransferases could be used to attach sugar moieties, although this would be more applicable to the chrysin precursor.

The use of biocatalysts offers advantages in terms of selectivity and milder reaction conditions, aligning with the principles of green chemistry. rsc.org

Structure Activity Relationship Sar Studies of Flavodic Acid

Analysis of Core Flavone (B191248) Scaffold Influence on Biological Mechanisms

The biological activities of Flavodic Acid are fundamentally rooted in its core flavone scaffold, a 2-phenyl-4H-1-benzopyran-4-one structure. This scaffold is a common feature in a vast array of naturally occurring flavonoids and is associated with a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.net The planarity and rigidity of the fused ring system are critical for its interaction with various biological targets.

The presence of the C2-C3 double bond in the C ring, in conjugation with the 4-keto group, confers a planar conformation to the flavone nucleus. researchgate.net This planarity is believed to facilitate the intercalation of the molecule into DNA and interaction with the active sites of enzymes. longdom.org The extended π-conjugation across the A, B, and C rings allows for the delocalization of electrons, which is a key factor in the radical scavenging and antioxidant properties of many flavonoids. mdpi.com The core flavone structure, therefore, serves as a foundational framework upon which the substituents of this compound exert their specific biological effects.

Impact of Functional Groups on this compound's Molecular Interactions

The specific biological profile of this compound is significantly influenced by the functional groups attached to its flavone core. These groups modulate the molecule's electronic properties, solubility, and ability to form intermolecular interactions.

Hydroxyl Group Contributions

While this compound itself does not possess free hydroxyl (-OH) groups, its activity is understood in the context of the well-established importance of hydroxyl groups in other flavonoids. In many flavones, hydroxyl groups at positions 5 and 7 of the A ring are known to be crucial for their antioxidant and anti-inflammatory activities. longdom.org These hydroxyl groups can act as hydrogen bond donors, facilitating interactions with biological receptors and enzymes. nih.gov Furthermore, the presence of hydroxyl groups can significantly influence the radical scavenging capacity of flavonoids. nih.gov Although this compound has its hydroxyl groups replaced by acetic acid moieties, the positions of these substitutions (at C5 and C7) are significant, as these are known hotspots for biological activity in the flavone family. longdom.org

Acetic Acid Moiety Significance

A defining feature of this compound is the presence of two acetic acid (-CH₂COOH) moieties, specifically as carboxymethoxy groups, at the 5 and 7 positions of the A ring. The IUPAC name for this compound is 2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid. These acidic functional groups have a profound impact on the molecule's properties and biological interactions.

The carboxylic acid groups are ionizable at physiological pH, rendering the molecule negatively charged. This can influence its solubility in aqueous environments and its ability to interact with positively charged residues on biological macromolecules. The acetic acid moieties can participate in hydrogen bonding and ionic interactions, which are critical for binding to target proteins. mdpi.com For instance, the related compound, flavone-8-acetic acid (FAA), has demonstrated that the acetic acid group is vital for its antitumor activity. researchgate.net This suggests that the acidic side chains of this compound are likely key determinants of its specific biological functions.

Influence of Conjugated Systems and Planarity

The flavone core of this compound features a conjugated system of double bonds that extends across the A, B, and C rings. researchgate.net This extended conjugation is a hallmark of the flavonoid structure and is intrinsically linked to its biological activity. The C2=C3 double bond, in particular, is crucial for maintaining the planarity of the molecule. researchgate.net

This planarity facilitates stacking interactions, such as those required for DNA intercalation, and allows for optimal orbital overlap, which is important for the molecule's electronic properties. researchgate.netlongdom.org The delocalization of π-electrons across this conjugated system is a primary reason for the antioxidant activity observed in many flavonoids, as it allows for the stabilization of radicals. mdpi.com The planar structure also influences how the molecule fits into the binding pockets of enzymes and receptors, with a more planar molecule often having a higher affinity for its target. nih.gov While the acetic acid side chains of this compound add some flexibility, the core scaffold remains largely planar, a feature that is likely essential for its biological mechanisms of action.

Stereochemical Considerations in this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on biological activity. However, this compound is an achiral molecule. nih.gov This means it does not have any chiral centers and therefore does not exist as different stereoisomers (enantiomers or diastereomers).

The absence of chirality in this compound is due to the inherent structure of its flavone core. The C2-C3 double bond in the C ring prevents the formation of stereogenic centers at these positions, which are common sources of chirality in other flavonoid subclasses like flavanones and flavanols. nih.gov In flavonoids where chirality is present, different stereoisomers can exhibit distinct biological activities and metabolic fates. nih.gov Since this compound is achiral, its biological activity is not dependent on stereoisomerism, and it does not require chiral separation or stereoselective synthesis.

Computational Predictions of SAR for this compound Derivatives

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activities of new chemical entities and for understanding the SAR of existing compounds. While specific computational studies exclusively focused on a wide range of this compound derivatives are not extensively documented in the public domain, the principles of computational drug design can be applied to hypothesize about the SAR of potential derivatives.

For instance, modifications to the acetic acid moieties could be explored computationally. Converting the carboxylic acids to esters or amides would alter the charge and hydrogen bonding capacity of the molecule, which would be expected to change its interactions with biological targets. Molecular docking simulations could be employed to predict how these changes would affect the binding affinity of the derivatives to specific enzymes or receptors.

Molecular and Cellular Mechanisms of Action of Flavodic Acid

Investigation of Enzyme Inhibition by Flavodic Acid

Information regarding the enzyme inhibition properties of a compound named "this compound" is not available in the scientific literature.

Dihydrofolate Reductase (DHFR) Inhibition Mechanism

There is no scientific evidence or research to suggest that a compound known as "this compound" inhibits Dihydrofolate Reductase (DHFR). Consequently, no data exists on its inhibition mechanism, key binding residues, or the thermodynamics of its interaction with the enzyme.

Identification of Key Residues for this compound Binding

No studies have been published that identify key amino acid residues involved in the binding of "this compound" to DHFR.

Binding Affinity and Thermodynamics of this compound-Enzyme Complexes

The binding affinity and thermodynamic properties of a "this compound"-DHFR complex have not been determined, as no such complex has been described in scientific research.

Other Enzyme Modulations (e.g., Cyclooxygenases, Lipoxygenases, Kinases)

There is no available research on the modulatory effects of "this compound" on other enzymes such as Cyclooxygenases, Lipoxygenases, or various kinases.

This compound Interaction with Protein Kinases

The interaction of "this compound" with protein kinases has not been a subject of scientific investigation.

Modulatory Effects on Oxidative Stress-Related Enzymes (e.g., NADPH Oxidases)

No studies have been found that explore the effects of "this compound" on oxidative stress-related enzymes like NADPH Oxidases.

Methodologies for Enzyme Inhibition Studies (e.g., Kinetic Assays, Spectrophotometry)

The investigation of this compound's effect on enzyme activity relies on established methodologies that monitor the progress of enzymatic reactions. These techniques are crucial for determining the extent of inhibition and elucidating the mechanism by which this compound interacts with an enzyme.

Kinetic assays are fundamental to studying enzyme inhibition. These assays measure the rate of an enzyme-catalyzed reaction over time in the presence of varying concentrations of a substrate and the inhibitor, this compound. By analyzing the reaction rates, researchers can determine key kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km). libretexts.orgthermofisher.com Changes in these parameters in the presence of this compound provide insights into the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). libretexts.org

Spectrophotometry is a widely used technique in enzyme kinetic assays. thermofisher.comipinnovative.com It measures the change in absorbance of light at a specific wavelength as a substrate is converted into a product or vice versa. thermofisher.comipinnovative.com This method is effective when either the substrate or the product has a distinct absorbance spectrum, allowing for real-time monitoring of the reaction progress. thermofisher.comipinnovative.com The rate of change in absorbance is directly proportional to the rate of the enzymatic reaction, according to the Beer-Lambert law. thermofisher.com

A typical experimental setup involves preparing a series of reaction mixtures. These include a control without the inhibitor, and several experimental setups with varying concentrations of this compound. The reaction is initiated by adding the enzyme, and the change in absorbance is recorded over a set period. nih.gov From this data, the initial reaction velocities are calculated.

To determine the inhibitory potency of this compound, the IC₅₀ value is often calculated. This value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions. libretexts.orgnih.gov A lower IC₅₀ value indicates a more potent inhibitor. This is typically determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. libretexts.org

The following table outlines a general procedure for a spectrophotometric enzyme inhibition assay:

| Step | Procedure | Purpose |

| 1 | Preparation of Reagents | Prepare buffer solutions, substrate stock solution, enzyme stock solution, and a series of dilutions of this compound. |

| 2 | Assay Setup | In a series of cuvettes, add the buffer, substrate, and varying concentrations of this compound. A control cuvette will contain the buffer and substrate only. |

| 3 | Pre-incubation | Incubate the cuvettes at a constant temperature to allow for temperature equilibration and any potential binding of the inhibitor to the enzyme to occur. |

| 4 | Reaction Initiation | Add the enzyme to each cuvette to start the reaction. |

| 5 | Spectrophotometric Measurement | Immediately place the cuvette in a spectrophotometer and record the change in absorbance at a specific wavelength over time. |

| 6 | Data Analysis | Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value. |

Antioxidant Mechanisms of this compound

This compound exhibits significant antioxidant activity, which is a key aspect of its potential biological effects. This activity is attributed to its chemical structure, which allows it to counteract oxidative stress through various mechanisms.

Free Radical Scavenging Pathways (e.g., HAT, SPLET, ETPT)

This compound, as a flavonoid, is capable of neutralizing free radicals, which are highly reactive molecules that can cause cellular damage. The primary mechanisms by which flavonoids scavenge free radicals are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer-Proton Transfer (ET-PT). mdpi.comnih.govchemrxiv.org

Hydrogen Atom Transfer (HAT): In this pathway, this compound donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, thereby stabilizing the radical and terminating the chain reaction. mdpi.comresearchgate.net The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov The HAT mechanism is generally favored in non-polar environments. nih.govchemrxiv.org

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process that is more prevalent in polar, ionizing solvents. mdpi.comnih.gov First, this compound loses a proton (H+) from a hydroxyl group to the solvent, forming a phenoxide anion. Subsequently, this anion donates an electron to the free radical, neutralizing it. nih.gov

Electron Transfer-Proton Transfer (ET-PT): This is another two-step mechanism where an electron is first transferred from this compound to the free radical, forming a radical cation of the flavonoid and an anion of the radical. This is then followed by the transfer of a proton. researchgate.net

The specific pathway that predominates depends on factors such as the structure of the flavonoid, the nature of the free radical, and the polarity of the solvent. mdpi.comnih.govmdpi.com

Metal Ion Chelation Properties

Flavonoids, including this compound, possess the ability to chelate metal ions, particularly transition metals like iron (Fe) and copper (Cu). researchgate.netnih.govcore.ac.uk These metal ions can contribute to the generation of reactive oxygen species (ROS) through Fenton-like reactions. By binding to these metal ions, this compound can prevent them from participating in these harmful reactions. core.ac.uk

The chelation ability of flavonoids is dependent on the arrangement of hydroxyl and carbonyl groups in their molecular structure. researchgate.netnih.gov Specific structural features that are important for metal chelation include:

The 3',4'-dihydroxy group in the B-ring. researchgate.net

The 5-hydroxyl group in the A-ring in conjunction with the 4-carbonyl group in the C-ring. nih.govmdpi.com

The 3-hydroxyl group in the C-ring in conjunction with the 4-carbonyl group. researchgate.netmdpi.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)

Beyond direct radical scavenging and metal chelation, this compound can also exert its antioxidant effects by modulating the activity of the body's own antioxidant enzyme systems. These enzymes are the first line of defense against oxidative stress. psu.edu Key enzymes in this system include:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more dangerous hydroxyl radicals. mdpi.comnih.gov

Glutathione (B108866) Peroxidase (GPX): GPX enzymes also play a crucial role in reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate. mdpi.comnih.gov

Studies on various flavonoids have demonstrated their ability to enhance the expression and activity of these antioxidant enzymes. mdpi.complos.org This upregulation strengthens the cell's capacity to neutralize ROS and protect against oxidative damage. plos.org For instance, some flavonoids have been shown to increase the gene expression of SOD and GPx. plos.org

Interaction with Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.govfrontiersin.org

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. mdpi.com These genes encode for a wide range of protective proteins, including the aforementioned antioxidant enzymes (SOD, CAT, GPx) and phase II detoxification enzymes. mdpi.com

Flavonoids, including likely this compound, can activate the Nrf2 signaling pathway. nih.govscirp.org They can do this by several mechanisms, such as:

Directly interacting with Keap1, leading to the release of Nrf2.

Modulating upstream signaling kinases like PI3K/Akt and MAPKs, which can phosphorylate Nrf2 and promote its nuclear translocation. nih.govfrontiersin.orgscirp.org

Anti-inflammatory Pathways Modulated by this compound

This compound, as a member of the flavonoid family, is understood to modulate various pathways involved in inflammation. iapchem.orgnih.gov The anti-inflammatory properties of flavonoids are linked to their ability to influence key signaling molecules and enzymes that orchestrate the inflammatory response. mdpi.comnih.gov

One of the primary targets of flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway . iapchem.orgmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.commdpi.com Flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. mdpi.com

Flavonoids can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways , which include ERK1/2, JNK, and p38. nih.govmdpi.com These pathways are involved in cellular responses to a variety of stimuli and play a significant role in inflammation. By interfering with MAPK signaling, flavonoids can further suppress the inflammatory cascade. nih.gov

The interaction between antioxidant and anti-inflammatory pathways is also significant. For instance, the activation of the Nrf2 pathway by flavonoids not only boosts antioxidant defenses but can also negatively regulate the NF-κB pathway, thus contributing to the anti-inflammatory effect. nih.gov

The following table summarizes the key anti-inflammatory pathways modulated by flavonoids:

| Pathway | Key Molecules | Effect of Flavonoid Modulation |

| NF-κB Pathway | NF-κB, IκB, IKK | Inhibition of NF-κB activation, leading to decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS). iapchem.orgmdpi.commdpi.com |

| MAPK Pathways | ERK, JNK, p38 | Modulation of MAPK signaling, resulting in reduced inflammatory responses. nih.govmdpi.com |

| Nrf2 Pathway | Nrf2, Keap1, ARE | Activation of Nrf2, which can lead to the suppression of NF-κB-mediated inflammation. nih.gov |

| Pro-inflammatory Enzymes | COX-2, 5-LOX, iNOS | Direct inhibition of the activity of these enzymes, reducing the production of prostaglandins (B1171923) and leukotrienes. nih.gov |

Regulation of NF-κB Signaling Pathway

There is a lack of specific studies detailing the direct regulatory effects of this compound on the NF-κB (Nuclear Factor-kappa B) signaling pathway. While flavonoids, as a class, are known to modulate this critical inflammatory pathway, specific research on this compound's interaction with key components of the NF-κB cascade, such as IKK (IκB kinase) or the translocation of NF-κB subunits, has not been identified in the available literature. General statements suggest that the anti-inflammatory properties of flavonoids may be linked to the inhibition of such pathways, but direct evidence for this compound is currently unavailable. ontosight.ainih.gov

Impact on Pro-inflammatory Mediators and Cytokines (e.g., IL-1β, TNF-α, IL-6, IL-8)

General assertions in some sources suggest that this compound may inhibit the production of pro-inflammatory cytokines as part of its anti-inflammatory activity. However, specific in-vitro or in-vivo studies quantifying the impact of this compound on the expression or secretion of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are not detailed in the reviewed literature. A study on flavone (B191248) acetic acid, a related compound, did show an in vivo upregulation of TNF-α mRNA. nih.gov However, this cannot be directly extrapolated to this compound. Without dedicated studies, a precise profile of its cytokine modulation remains uncharacterized.

Influence on Adhesion Molecule Expression

The expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), is a critical step in the inflammatory response, facilitating the recruitment of leukocytes to sites of inflammation. ebi.ac.ukdrugbank.com Some flavonoids have been shown to inhibit the cytokine-induced expression of these molecules on endothelial cells. nih.govnih.gov A patent has listed this compound among compounds in a pharmaceutical composition that could be beneficial in conditions where inhibiting adhesion molecules is a therapeutic goal. google.com However, specific experimental data demonstrating the direct influence of this compound on the expression of these adhesion molecules is not available in the reviewed scientific literature.

Molecular Interactions with Biological Macromolecules

Protein Binding Dynamics and Conformational Changes

The interaction of a compound with proteins is fundamental to its mechanism of action. wikipedia.orguomustansiriyah.edu.iq For this compound, specific data on its binding dynamics and the conformational changes it may induce in a wide range of biological macromolecules is scarce.

A notable in-silico study investigated the binding affinity of several phytochemicals to Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the life cycle of the malaria parasite. In this computational model, this compound was identified as a potential inhibitor with a high binding affinity. researchgate.netunivmed.orgresearchgate.net

Table 1: In-Silico Binding Affinity of this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |

|---|

This finding suggests that this compound has the potential to form stable interactions with protein binding pockets, a prerequisite for modulating their function. However, this is a computational prediction for a non-human protein and does not provide experimental evidence of binding dynamics or conformational changes in human proteins.

DNA/RNA Interactions and Associated Cellular Responses

The interaction of small molecules with nucleic acids can have significant cellular consequences, including the regulation of gene expression and the induction of DNA damage or protection. nih.govresearchgate.netrsc.org While some flavonoids have been shown to intercalate into DNA, the specific interactions of this compound with DNA or RNA have not been extensively studied. nih.govnih.gov

Research on other flavonoids suggests that their binding to DNA is influenced by their structure. researchgate.netrsc.org However, without specific biophysical studies, such as spectroscopy or calorimetry, on this compound, it is not possible to determine its binding mode, affinity for DNA or RNA, or any associated cellular responses.

Investigation of this compound's Impact on Cellular Signaling Cascades in In Vitro Models

Emerging research suggests that this compound may have the ability to modulate cellular signaling pathways, which could be relevant to its potential neuroprotective and anticancer effects. However, the publicly available scientific literature lacks specific in vitro studies that delineate the precise impact of this compound on well-defined cellular signaling cascades. While it is mentioned that the compound may induce apoptosis in cancer cells by modulating signaling pathways, the specific pathways and the molecular targets within those pathways have not been identified. Further research using various cell-based models is necessary to elucidate the specific signaling events modulated by this compound.

Pre Clinical Pharmacological Investigations of Flavodic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models and In Vitro Systems

Preclinical investigations into the pharmacokinetic profile of Flavodic Acid (also known as Flavone (B191248) Acetic Acid) have been conducted using various animal models and in vitro systems to characterize its absorption, distribution, metabolism, and excretion (ADME). In mice, the pharmacokinetics of this compound have been shown to be dose-dependent. nih.gov Studies involving flavoxate, a related compound, and its primary metabolite, 3-methylflavone-8-carboxylic acid, have provided insights into the distribution of these compounds. nih.gov The plasma-to-red blood cell partition ratio for 3-methylflavone-8-carboxylic acid was found to be between 2.1 and 4.6 in in vitro studies using blood from rats, rabbits, dogs, and humans. nih.gov

Metabolic clearance of this compound has been observed, with metabolites being excreted through bile and feces. nih.gov The compound's stability is pH-dependent, with hydrolysis occurring in neutral pH environments. nih.gov For instance, in a phosphate buffer at pH 7.4, the semi-hydrolysis time is approximately 60 minutes. nih.gov The presence of plasma proteins can also influence its stability. nih.gov In vivo pharmacokinetic studies in mice have determined a mean terminal half-life of 3.1 hours for Flavone Acetic Acid. nih.gov

| ADME Parameter | Observation | Model System | Source |

|---|---|---|---|

| Pharmacokinetics | Dose-dependent | Mice | nih.gov |

| Distribution (as 3-methylflavone-8-carboxylic acid) | Plasma-red cell partition ratio of 2.1-4.6 | In vitro (rat, rabbit, dog, human blood) | nih.gov |

| Metabolism | Metabolites detected, including glucuronates | Mice | nih.gov |

| Excretion | Via bile and feces | Mice | nih.gov |

| Half-life | Mean terminal half-life of 3.1 hours | Mice | nih.gov |

The metabolic pathways of flavonoids, including this compound, are primarily centered around the phenylpropanoid pathway. nih.govwikipedia.orgmdpi.com This intricate network of enzymatic reactions is responsible for the biosynthesis of the core flavonoid structure from the amino acid phenylalanine. nih.govwikipedia.org In mammals, the metabolism of flavonoids typically involves Phase I and Phase II reactions to increase their water solubility and facilitate excretion. srce.hrcriver.com

For this compound, a key metabolic process is hydroxylation, which involves the addition of hydroxyl groups to the aromatic rings. nih.gov Another significant pathway is O-dealkylation. mdpi.com Furthermore, conjugation reactions, characteristic of Phase II metabolism, play a crucial role. The identification of glucuronates in the urine of mice treated with Flavone Acetic Acid indicates that glucuronidation is a significant metabolic pathway for this compound. nih.gov

The metabolism of this compound is mediated by several enzyme systems, with the Cytochrome P450 (CYP) superfamily of enzymes playing a prominent role. mdpi.comnih.gov These heme-containing monooxygenases are crucial for the Phase I metabolism of a wide range of xenobiotics, including flavonoids. mdpi.commdpi.com

In vitro studies using human liver microsomes have identified specific CYP isozymes involved in the metabolism of the flavone backbone. nih.gov CYP2A6 has been identified as a major enzyme responsible for the 4'- and 3'-hydroxylation of flavone. nih.gov Other CYP enzymes are also involved in the oxidation of flavones at different positions. nih.gov The major CYP isozymes implicated in the metabolism of flavonoid aglycones include CYP1A2, CYP3A4, and CYP2D6. mdpi.com In addition to the CYP450 system, UDP-glucuronosyltransferases (UGTs) are key enzymes in the Phase II metabolism of this compound, responsible for the glucuronidation process. srce.hrcriver.com

Pharmacodynamic Characterization in Pre-clinical Models

The pharmacodynamic properties of this compound have been investigated in various preclinical models to understand its biological effects and mechanism of action. These studies have been essential in characterizing the relationship between the concentration of the compound and its observed pharmacological effects.

Preclinical studies have demonstrated a distinct dose-response relationship for this compound. A notable characteristic of this compound is its steep dose-response curve, which indicates that a small change in dose can lead to a significant change in its biological effect. nih.gov This has been observed in preclinical trials, where there is a narrow window between the effective dose and doses that may lead to toxicity. nih.gov

The stimulatory effect of flavones on the metabolism of other compounds has also been shown to be dose-dependent. For example, the in vivo metabolism of zoxazolamine was stimulated by flavone in a dose-dependent manner in neonatal rats. nih.gov The magnitude of this effect was dependent on the doses of both the flavone and zoxazolamine administered. nih.gov

| Pharmacodynamic Effect | Dose-Response Characteristic | Model System | Source |

|---|---|---|---|

| Antitumor Activity | Steep dose-response curve with a narrow sublethal window of efficacy | Preclinical trials in mice | nih.gov |

| Metabolic Stimulation (of zoxazolamine) | Magnitude of stimulation is dependent on the dose of flavone administered | In vivo (neonatal rats) | nih.gov |

While this compound has demonstrated significant antitumor activity in preclinical models, the precise molecular targets and the specific pathways through which it exerts its effects are still areas of active investigation. nih.govnih.gov The steep dose-response curve suggests a threshold behavior, which may be related to the engagement of specific cellular targets or the activation/inhibition of key signaling pathways. nih.gov However, detailed studies elucidating the direct molecular interactions and the downstream signaling cascades modulated by this compound in animal models are not extensively detailed in the currently available literature. Further research is required to fully characterize the target engagement and pathway modulation that underlie the observed pharmacodynamic effects of this compound.

Analytical Methodologies for Flavodic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components like Flavodic acid. High-performance liquid chromatography (HPLC) stands out as a cornerstone technique in this regard, often coupled with various detection systems.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD, MS, MS/MS)

HPLC, particularly in conjunction with UV-Vis detectors, Diode Array Detectors (DAD), Mass Spectrometry (MS), and Tandem Mass Spectrometry (MS/MS), is widely employed for the analysis of flavonoids and phenolic acids pensoft.netchemisgroup.usnih.govmdpi.commdpi.comscielo.org.penih.govnih.govnih.govnih.govmdpi.commeasurlabs.com. These methods allow for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase.

UV-Vis and DAD Detection: UV-Vis spectrophotometry and DAD are commonly used for the quantification of flavonoids, leveraging their characteristic absorption spectra in the ultraviolet and visible regions mdpi.commdpi.comegyankosh.ac.inmicrobenotes.com. DAD provides spectral information across a range of wavelengths simultaneously, enabling peak purity assessment and aiding in compound identification pensoft.netnih.govmdpi.com. Typical detection wavelengths for flavonoids fall within the 200-400 nm range, with specific maxima often utilized for quantification pensoft.netchemisgroup.usnih.govmdpi.commdpi.com.

MS and MS/MS Detection: Coupling HPLC with MS or MS/MS enhances selectivity and sensitivity, providing molecular weight information and fragmentation patterns for definitive compound identification and quantification, especially for metabolites mdpi.comscielo.org.penih.govnih.govmdpi.commeasurlabs.comnih.gov. MS/MS techniques, such as Multiple Reaction Monitoring (MRM), are particularly powerful for targeted quantification and structural elucidation mdpi.comnih.gov.

Table 1: Typical HPLC Parameters for Flavonoid Analysis

| Technique | Column Type | Mobile Phase Example | Detection Wavelengths (nm) | Typical LOD/LOQ Range (µg/mL) | Key Applications |

| HPLC-UV/DAD | C18 | Acetonitrile/Methanol + Aqueous Buffer (e.g., formic acid) | 200-400 (specific maxima) | 0.006-5.19 | Quantification, Separation, Peak Purity |

| HPLC-MS/MS | C18 | Acetonitrile/Methanol + Aqueous Buffer (e.g., formic acid) | Varies (MS detection) | 0.0004-0.06 | Identification, Quantification, Metabolite Profiling |

| LC-ESI-Q-TOF-MS | C18 | Acetonitrile/Methanol + Aqueous Buffer | Varies (High-resolution MS) | Highly sensitive | Identification, Structural Elucidation, Profiling |

Note: Specific parameters can vary significantly based on the analyte and matrix.

LC-ESI-Q-TOF-MS for Identification and Quantification of this compound and Metabolites

Liquid Chromatography coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-Q-TOF-MS) is a high-resolution technique that offers superior accuracy and sensitivity for the identification and quantification of compounds, including metabolites nih.govresearchgate.netmdpi.commdpi.comekb.eg. This technique has been directly applied in the identification of phytochemicals, including this compound, from plant extracts researchgate.net. LC-ESI-Q-TOF-MS/MS allows for the precise determination of mass-to-charge ratios (m/z) and fragmentation patterns, which are critical for confirming the identity of compounds and their related metabolites in complex biological matrices nih.govresearchgate.netmdpi.commdpi.com. The high mass accuracy provided by Q-TOF instruments aids in distinguishing isobaric compounds and elucidating unknown structures nih.govmdpi.commdpi.com.

Spectroscopic Approaches

Spectroscopic methods provide complementary information about the molecular properties and interactions of this compound.

UV-Visible Spectrophotometry for Quantification and Interaction Studies

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used for both the quantitative determination of compounds and the study of their interactions with other molecules mdpi.commdpi.comegyankosh.ac.inmicrobenotes.comamhsr.org. By measuring the absorption of light in the UV-Vis range, the concentration of analytes can be determined using the Beer-Lambert Law egyankosh.ac.inmicrobenotes.com. Furthermore, changes in UV-Vis spectra, such as shifts in absorption maxima or changes in intensity, can provide insights into molecular interactions, including binding events with biomacromolecules mdpi.comnih.gov. For flavonoids, specific absorption maxima are often utilized for quantification, and these spectral characteristics can be influenced by environmental factors or binding partners mdpi.commdpi.com.

Fluorescence Spectroscopy for Molecular Interaction Analysis

Fluorescence spectroscopy is a sensitive technique employed to investigate molecular interactions, particularly the binding of small molecules to biomacromolecules like proteins mdpi.comrsc.orgnih.govnih.govplos.org. This method relies on the emission of light by a molecule after excitation. Changes in fluorescence intensity, such as quenching or enhancement, upon the addition of a binding partner can indicate interaction and provide information about the binding affinity and mechanism mdpi.comrsc.orgnih.govnih.govplos.org. Studies on other flavonoids have demonstrated fluorescence quenching as a common indicator of binding to proteins, often attributed to changes in the microenvironment of the fluorophore mdpi.comnih.govplos.org.

Circular Dichroism Spectroscopy for Conformational Studies

Compound List:

this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds, including flavonoids like this compound. This technique provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) analis.com.myresearchgate.net.

Structural Elucidation: One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial data on the number and types of protons and carbons present. ¹H NMR spectra reveal chemical shifts (δ), signal multiplicities (singlets, doublets, triplets, etc.), and integration values, offering insights into the chemical environment of each proton and their relative abundance analis.com.mymagritek.com. ¹³C NMR, often complemented by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), identifies different carbon environments, including quaternary carbons, CH, CH₂, and CH₃ groups analis.com.mylibretexts.org.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and confirming structural assignments. Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons, often across multiple bonds analis.com.myresearchgate.netwur.nlmagritek.com. These multidimensional experiments are vital for piecing together the complex structures of flavonoids, including identifying the aglycone structure, glycosylation patterns, and the positions of substituents analis.com.my. For instance, specific chemical shifts in the aromatic region (δ 6-8 ppm) and characteristic carbon signals for the flavonoid rings (e.g., C-4 at δ 182.8 ppm, C-3 at δ 103.9 ppm, C-2 at δ 166.4 ppm) are diagnostic analis.com.my.

Interactions Studies: NMR spectroscopy also serves as a powerful method for investigating molecular interactions. By observing changes in chemical shifts, line broadening, or relaxation times of specific nuclei upon the addition of another molecule or biomolecule, researchers can deduce binding sites and the nature of interactions nih.govumcs.pldiva-portal.org. This is particularly useful for understanding how this compound might interact with proteins, lipids, or other small molecules, providing insights into its biological activity or mechanism of action nih.govumcs.pl. For example, studies on other flavonoids have shown how NMR can reveal rigidifying effects on lipid membranes through hydrogen bonding umcs.pl.

Representative NMR Data for Flavonoids:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic Protons | 6.00 - 8.00 | Multiplets | Varies | Characteristic of flavonoid aromatic rings |

| Anomeric Proton (H-1') | 4.50 - 5.50 | Multiplet | Varies | For glycosidic linkages |

| Methyl Protons (Rha) | 0.80 - 1.50 | Doublet | ~6-7 | For rhamnose sugar moiety |

Note: Chemical shifts are indicative and can vary based on solvent, temperature, and specific molecular structure.

Electrochemical Methods in this compound Analysis

Electrochemical methods offer sensitive, rapid, and cost-effective approaches for the analysis of flavonoids, including the determination of their redox properties and quantification in complex matrices mdpi.comresearchgate.netresearchgate.net. These techniques involve measuring the current generated as a result of electrochemical reactions (oxidation or reduction) occurring at an electrode surface when a potential is applied.

Key Electrochemical Techniques:

Cyclic Voltammetry (CV): CV is widely used to study the redox behavior of flavonoids, providing information about electron-transfer reactions and redox potentials mdpi.commdpi.commdpi.comfrontiersin.orgbiointerfaceresearch.com. It involves scanning the potential linearly in both forward and reverse directions, generating voltammograms that reveal characteristic peaks corresponding to oxidation and reduction processes researchgate.netmdpi.com. The presence of hydroxyl groups, particularly catechol or pyrogallol (B1678534) moieties, significantly influences the electrochemical oxidation potentials mdpi.commdpi.com.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer enhanced sensitivity and resolution compared to CV by applying potential pulses and measuring the current response mdpi.combiointerfaceresearch.comresearchgate.netmdpi.com. They are particularly useful for detecting flavonoids at low concentrations and discriminating between different phenolic compounds based on their distinct oxidation potentials mdpi.comresearchgate.net.

Amperometry: This method involves applying a constant potential and measuring the resulting current over time, making it suitable for continuous monitoring or flow-injection analysis mdpi.com.

Applications in Research: Electrochemical sensors, often modified with nanomaterials like carbon nanotubes or graphene, are developed for the selective and sensitive detection of flavonoids researchgate.netmdpi.commdpi.comrsc.orgnih.gov. These methods can assess the total antioxidant capacity of flavonoids by correlating their electrochemical oxidation potentials with their radical-scavenging activity mdpi.comresearchgate.net. Furthermore, electrochemical techniques are employed for the determination of flavonoids in various complex samples, such as food, beverages, and biological fluids, often requiring minimal sample preparation mdpi.comresearchgate.net.

Representative Electrochemical Data for Flavonoids:

| Analyte (Example) | Technique | Electrode Type | Supporting Electrolyte/pH | Oxidation Potential (V vs. Ag/AgCl) | Notes |

| Quercetin | CV | Glassy Carbon | Phosphate Buffer (pH 7.0) | +0.45 to +0.90 (multiple peaks) | Indicative of redox-active phenolic groups |

| Caffeic Acid | DPV | GCE | PBS (pH 3.6) | ~ +0.425 | Two-electron, two-proton transfer oxidation |

| Apigenin | CV | Glassy Carbon | Water-Methanol (pH 3) | ~ +0.45 | Irreversible peak, pH-dependent shift |

Note: Values are illustrative and depend heavily on experimental conditions.

Validation of Analytical Methods for Research Applications

The reliability and accuracy of analytical data are ensured through rigorous method validation, a process that confirms the suitability of an analytical procedure for its intended purpose austinpublishinggroup.comscholarsresearchlibrary.comglobalresearchonline.net. Validation parameters are typically assessed according to guidelines such as those from the International Council for Harmonization (ICH) researchgate.netresearchgate.netmdpi.com.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components or potential interferences austinpublishinggroup.comscholarsresearchlibrary.comresearchgate.net.

Linearity and Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a defined range austinpublishinggroup.comscholarsresearchlibrary.comresearchgate.netchromatographyonline.com. Linearity is often expressed by the correlation coefficient (R²), with values typically above 0.99 indicating good linearity researchgate.netresearchgate.netmdpi.comresearchgate.netijper.org.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking samples with known amounts of the analyte austinpublishinggroup.comscholarsresearchlibrary.comresearchgate.net. Recovery values are generally expected to be within 80-110% researchgate.netmdpi.com.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes intra-day (repeatability) and inter-day (intermediate precision) variability, typically expressed as relative standard deviation (%RSD), with values often required to be less than 2% or 5% austinpublishinggroup.comresearchgate.netresearchgate.netmdpi.comresearchgate.netijper.orgnih.govnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy austinpublishinggroup.comscholarsresearchlibrary.comresearchgate.netchromatographyonline.comijper.orgdemarcheiso17025.com. These are crucial for trace analysis.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage austinpublishinggroup.comglobalresearchonline.netresearchgate.netresearchgate.netnih.gov.

Example Validation Data for Flavonoid Analysis:

| Parameter | Typical Range/Value (Example) | Notes |

| Linearity (R²) | > 0.999 | Indicates a strong linear relationship between concentration and signal |

| Precision (%RSD) | < 2% (intra-day/inter-day) | Demonstrates reproducibility of the method |

| Recovery (%) | 85-105% | Assesses the accuracy of the method |

| LOD | 0.002 - 1.0 µg/mL | Varies significantly based on analyte and technique |

| LOQ | 0.005 - 3.0 µg/mL | Varies significantly based on analyte and technique |

| Specificity | Demonstrated | Method can distinguish the analyte from other components |

| Robustness | Demonstrated | Method is not significantly affected by minor parameter variations |

These validated methods ensure that research findings related to this compound are reproducible and scientifically sound.

Compound List:

this compound

Flavonoids

Flavones

Flavanones

Flavonols

Flavan-3-ols

Flavonol glycosides

Quercetin

Kaempferol

Apigenin

Rutin

Isoorientin

Orientin

Caffeic Acid

Folic Acid

Ascorbic Acid

Dopamine

Uric Acid

LSD (Lysergic acid diethylamide)

Iso-LSD

Ursodeoxycholic Acid (UDCA)

Tadalafil

Dapoxetine Hydrochloride

Chlorantraniliprole

Vinamidinium Hexafluorophosphate

Etoricoxib

Paracetamol

Caffeine

Propyphenazone

Formic Acid

Lactic Acid

Palmitic Acid

Stearic Acid

Oleic Acid

Linoleic Acid

Alpha-linolenic acid

Computational and Theoretical Studies on Flavodic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking simulations are a cornerstone in identifying potential biological targets and understanding how molecules like flavodic acid interact with them at an atomic level. This compound has been extensively studied using molecular docking, particularly in the context of its potential as an antimalarial agent.

Research has identified this compound as a compound exhibiting significant binding affinity towards Plasmodium falciparum Dihydrofolate Reductase (PfDHFR), a crucial enzyme in folate biosynthesis and a validated target for antimalarial drugs univmed.orgresearchgate.netcolab.wsresearchgate.netug.edu.ghresearchgate.net. Studies have reported binding affinities for this compound to PfDHFR in the range of -8.9 kcal/mol univmed.orgresearchgate.netcolab.wsresearchgate.netug.edu.ghresearchgate.net. These simulations indicate that this compound interacts favorably with the active site of PfDHFR, including hydrophobic interactions with the critical residue Phe58 univmed.orgresearchgate.netresearchgate.netug.edu.ghresearchgate.net. Furthermore, computational analyses have highlighted the importance of a novel critical residue, Leu46, in PfDHFR's catalytic activity, with potential leads like this compound showing interactions with this residue univmed.orgresearchgate.netresearchgate.netug.edu.ghresearchgate.net. The docking process typically involves software such as AutoDock 4.2 univmed.org.

While the primary focus for this compound has been PfDHFR, molecular docking is a versatile technique applied to various other targets for flavonoids. These include acetylcholinesterase (AChE), β-secretase (BACE-1) nih.gov, the spike protein of SARS-CoV-2 nih.gov, the main protease (Mpro) of SARS-CoV-2 frontiersin.org, and α-glucosidase nih.govmdpi.com.

Table 7.1.1: Molecular Docking Binding Affinities of this compound to PfDHFR

| Compound | Target | Binding Affinity (kcal/mol) | Key Interactions with Residues | Source(s) |

| This compound | PfDHFR | -8.9 | Phe58 (hydrophobic), Leu46 | univmed.orgresearchgate.netcolab.wsresearchgate.netug.edu.ghresearchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target System Stability

To complement docking studies and assess the dynamic behavior and stability of ligand-protein complexes, Molecular Dynamics (MD) simulations are employed. These simulations provide insights into the temporal evolution of molecular systems, helping to validate docking poses and predict the persistence of interactions.

For this compound, MD simulations, often coupled with Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) calculations, have been utilized to analyze the stability and binding free energy of its complex with PfDHFR researchgate.netcolab.wsresearchgate.net. Typically, simulations are conducted over extended periods, such as 100 nanoseconds (ns), to capture relevant dynamic events researchgate.netcolab.wsresearchgate.net. These simulations help in understanding the conformational flexibility of the protein-ligand system and the energy contributions of individual residues to the binding process researchgate.net. MD simulations are a standard method for evaluating the robustness of protein-ligand interactions, offering a more comprehensive view of binding stability beyond static docking predictions nih.govfrontiersin.orgmdpi.com.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic structure, reactivity, and spectral properties of molecules. While specific DFT studies directly on this compound are not extensively detailed in the provided literature, these methods are widely applied to flavonoids to understand their fundamental chemical behavior.

Electronic Structure Analysis for Reactivity Prediction

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31 G (d,p), are used to determine molecular geometries, electronic properties, and reactivity descriptors mdpi.comnih.govmdpi.com. These analyses can predict a molecule's propensity to undergo chemical reactions by examining parameters like frontier molecular orbital energies (HOMO-LUMO gap), electron affinity, and chemical hardness nih.govmdpi.com. Such electronic structure analyses are crucial for understanding how modifications to a flavonoid's structure might influence its reactivity and biological activity. For instance, understanding electron delocalization is key to predicting antioxidant capacity nih.gov.

Thermodynamic and Kinetic Analyses of Reaction Mechanisms

DFT can also be employed to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at various temperatures mdpi.com. These calculations provide insights into the feasibility and spontaneity of chemical reactions and can be used to estimate reaction pathways and activation energies. While specific thermodynamic or kinetic analyses involving this compound were not detailed in the reviewed literature, these DFT-derived properties are fundamental for predicting reaction mechanisms and chemical stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and guiding the design of more potent analogs.

QSAR studies have been instrumental in understanding the antimalarial activity of flavonoids researchgate.net. Models are built using various descriptors (2D and 3D) that represent structural and physicochemical properties, correlating them with experimentally determined activities nih.govmdpi.comnih.govplos.org. For example, QSAR models have been developed for flavonoids targeting α-glucosidase nih.govmdpi.com and for predicting anti-HBV activity plos.org. Although this compound may not be the sole focus of these specific QSAR studies, the principles and methodologies are directly applicable to understanding its structure-activity relationships and optimizing its potential therapeutic effects.

Cheminformatics and Bioinformatics Approaches to this compound Research

Cheminformatics and bioinformatics provide the essential computational framework and tools for modern drug discovery, particularly for natural products like flavonoids. These disciplines enable the analysis, management, and interpretation of vast chemical and biological data.

Cheminformatics is critical for characterizing natural products by their physicochemical and structural properties, allowing for comparisons with known drugs and drug-like molecules nih.govu-strasbg.frnih.govresearchgate.net. It facilitates virtual screening of large compound libraries, identification of lead compounds, and optimization of drug candidates nih.govu-strasbg.frumassmed.edu. Bioinformatics tools, often integrated with cheminformatics workflows, leverage machine learning and statistical approaches for data analysis, pathway elucidation, and functional annotation of biological data nih.gov. These integrated approaches are fundamental for discovering and developing compounds like this compound, by enabling efficient exploration of chemical space and prediction of biological outcomes.

Flavodic Acid in Material Science and Bioprocessing Research

Investigation of Flavodic Acid in Plant Extracts and Bioprocessed Materials

Research into the composition of plant-derived materials has revealed the presence and potential modulation of specific compounds through bioprocessing techniques. In studies investigating the phenolic profile of hemp (Cannabis sativa L.) subjected to various treatments, an increase in this compound isomers was observed. Specifically, analyses indicated that all three identified this compound isomers increased up to threefold following bioprocessing treatments drugcentral.org. This suggests that bioprocessing methods can significantly alter the concentration of this compound within plant matrices, highlighting its presence and responsiveness to biotechnological interventions. These findings contribute to understanding how bioprocessing can modify the complex phytochemical composition of plant materials, potentially influencing their functional properties.

Role of this compound in Enhancing Antioxidant Potential in Bioprocessed Substrates

Table 1: Increase in this compound Isomers in Bioprocessed Hemp

| Treatment Group | This compound Isomer Increase (Fold) | Source |

| Bioprocessed Hemp | Up to 3-fold | drugcentral.org |

Table 2: Antioxidant Activity Enhancement in Bioprocessed Hemp Substrates

| Extract Type | Antioxidant Activity (RSA) Enhancement | Source |

| Water-Soluble Extract (WSE) | ~112–140% | drugcentral.orgncats.io |

| Micellar Extract (ME) | Up to ~70% | drugcentral.orgncats.io |

Methodological Considerations for this compound Analysis in Complex Biological Matrices

Analyzing compounds like this compound, which is classified as a flavonoid nih.govncats.io, within complex biological matrices presents several methodological challenges. These matrices, such as plant extracts or bioprocessed materials, often contain a diverse array of compounds that can interfere with the detection and quantification of target analytes. Techniques commonly employed for the analysis of phenolic compounds and flavonoids in such complex samples include High-Performance Liquid Chromatography (HPLC) nih.gov and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.gov. LC-MS/MS, in particular, is recognized for its effectiveness in separating and quantifying analytes in complex biological samples due to its high sensitivity and specificity.

Key considerations in method development include addressing potential matrix interferences, ensuring the stability of the analyte during sample preparation, and resolving closely related compounds, such as isomers. For instance, techniques like multidimensional Gas Chromatography (GC×GC) coupled with Mass Spectrometry (GC-MS) are noted for improving resolution and sensitivity in complex matrices nih.gov. While specific analytical methods detailing the quantification of this compound were not explicitly detailed in the reviewed literature, general approaches for analyzing flavonoids and other phenolic compounds are well-established. These often involve sample preparation steps such as extraction, purification, and derivatization, followed by chromatographic separation and detection. Advanced detection methods, such as those employing Vacuum Ultraviolet (VUV) detectors, can aid in differentiating isomeric forms of compounds.

Compound List:

this compound

Flavonoids

Phenolic compounds

Phenolic acids

Cannabisin B, C, D, E isomers

Coumaric acid derivatives

N-caffeoyltyramine

Xerocomic acid

Future Directions and Emerging Research Avenues for Flavodic Acid

Exploration of Novel Biological Targets for Flavodic Acid and its Derivatives

There is currently no specific information available in the scientific literature regarding the exploration of novel biological targets for this compound or its derivatives. While flavonoids, as a class, are known to interact with a multitude of biological targets, research pinpointing new and specific proteins, enzymes, or cellular pathways modulated by this compound is not publicly documented. The historical use of its sodium salt, sodium flavodate, was aimed at reducing capillary fragility and permeability, but contemporary research to identify novel molecular targets for this compound or its newly synthesized derivatives appears to be absent. ncats.io

Advanced Synthetic Methodologies for Novel this compound Analogues

Detailed advanced synthetic methodologies specifically for the creation of novel this compound analogues are not described in the current body of scientific literature. General synthetic strategies for creating flavonoid analogues are well-established, including methods like the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, and various coupling reactions to build the core flavone (B191248) structure and introduce diverse functional groups. mdpi.com However, the application of modern, advanced synthetic techniques to generate a library of novel this compound analogues with systematic structural variations is not documented.

Development of Advanced Computational Models for Predictive Research

The development and application of advanced computational models for predictive research on this compound have not been reported. Computational chemistry and molecular modeling are powerful tools for predicting the biological activities, potential targets, and pharmacokinetic properties of small molecules. mdpi.comresearchgate.net However, there are no published studies that specifically describe the use of techniques like molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) models to predict the behavior and interactions of this compound.

Role of this compound as a Research Probe in Mechanistic Biology

The potential or actual use of this compound as a research probe in mechanistic biology is not documented in the available literature. Chemical probes are essential tools for dissecting biological pathways and validating drug targets. Due to the lack of detailed studies on its specific biological targets and mechanism of action, this compound has not been developed or utilized as a selective tool for investigating specific biological processes.

Q & A

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Assess goodness-of-fit via Akaike information criterion (AIC). For multi-concentration data, apply ANOVA with Tukey’s post hoc test .

Ethical and Reproducibility Considerations

Q. How can this compound studies ensure compliance with ethical guidelines for animal/human trials?

- Methodological Answer : Submit protocols to institutional review boards (IRB) or IACUC. For human trials, include informed consent, adverse event monitoring, and data anonymization. Reference NIH’s ARRIVE 2.0 guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.